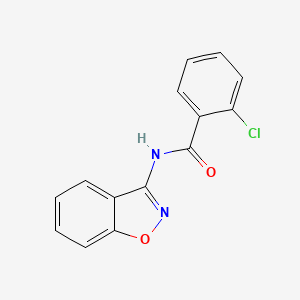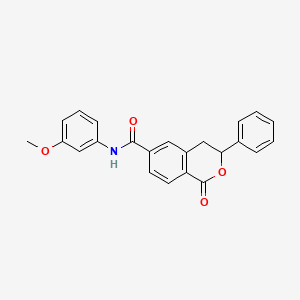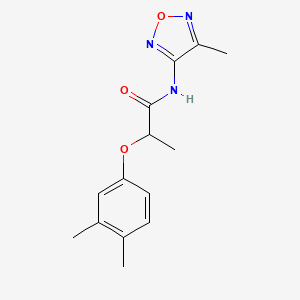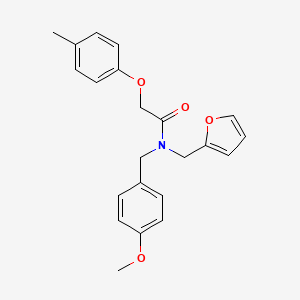![molecular formula C29H26N2O3S B11396324 1-oxo-3-phenyl-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11396324.png)
1-oxo-3-phenyl-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-OXO-3-PHENYL-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that features a benzopyran core, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-OXO-3-PHENYL-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzopyran core, followed by the introduction of the thiazole ring and other functional groups. Key steps include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Thiazole Ring Introduction: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-OXO-3-PHENYL-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which 1-OXO-3-PHENYL-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
- 1-OXO-3-PHENYL-N-(5-{[4-(METHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE
- 1-OXO-3-PHENYL-N-(5-{[4-(ETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE
Uniqueness: The uniqueness of 1-OXO-3-PHENYL-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C29H26N2O3S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-oxo-3-phenyl-N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C29H26N2O3S/c1-18(2)20-10-8-19(9-11-20)14-24-17-30-29(35-24)31-27(32)22-12-13-25-23(15-22)16-26(34-28(25)33)21-6-4-3-5-7-21/h3-13,15,17-18,26H,14,16H2,1-2H3,(H,30,31,32) |
InChI Key |
UPCNQGXWKPQGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-(2-{[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl)urea](/img/structure/B11396241.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11396242.png)
![5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11396247.png)
![methyl 4-[1-(4-bromophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B11396250.png)



![ethyl 2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11396273.png)
![1-[(4-Tert-butylphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B11396281.png)


![6-ethyl-3-(4-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11396313.png)
![ethyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B11396321.png)
![N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B11396330.png)
